2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-
Description
This compound, a dihydrofuranone derivative, features a five-membered lactone ring with a (1R)-1-hydroxyethyl substituent at the 5-position in the (5R)-configuration. Its structure includes a stereogenic center at C5, which influences its physicochemical and biological properties. The hydroxyethyl group enhances polarity and hydrogen-bonding capacity, impacting solubility and interactions with biological targets.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(5R)-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
KBLZKAKKJPDYKJ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CCC(=O)O1)O |
Canonical SMILES |
CC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reduction of a precursor compound using asymmetric reduction techniques. For example, the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s furanone ring can participate in various chemical reactions, altering its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations :
Substituent Effects: The hydroxyethyl group in the target compound enhances polarity compared to non-polar substituents (e.g., octenyl or naphthalenyl), improving water solubility and bioavailability .
Stereochemical Influence: The (5R)-configuration is critical for bioactivity. For example, the (S)-enantiomer of 5-hydroxymethyl-2(5H)-furanone lacks cytotoxicity compared to its (R)-counterparts .
Bioactivity Trends: Hydroxyethyl/methyl derivatives (e.g., compounds from Alisma) show anti-fibrotic activity, likely due to interactions with extracellular matrix proteins .
Synthetic vs. Natural Sources :
- Naturally occurring derivatives (e.g., from Phomopsis fungi) often exhibit stronger bioactivity (e.g., cytotoxicity) than synthetic analogs, possibly due to evolutionary optimization .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target compound | C₇H₁₀O₃ | 142.15 | 0.85 | 12.3 (water) | 98–100 |
| 5-Hydroxymethyl-2(5H)-furanone | C₅H₆O₃ | 114.10 | -0.12 | 25.8 (water) | 110–112 |
| Dihydro-5-(1Z)-1-octenyl-2(3H)-furanone | C₁₂H₂₀O₂ | 196.29 | 3.45 | 0.05 (water) | Liquid |
Biological Activity
2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-, with the CAS number 130609-14-2, is a compound that has garnered interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Structure : The compound features a furanone ring, which is significant in many biological systems.
Biological Activity
The biological activity of 2(3H)-furanone can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that 2(3H)-furanone exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceuticals.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
3. Cytotoxic Effects
Some studies have explored the cytotoxic effects of 2(3H)-furanone on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Data Table: Biological Activities of 2(3H)-Furanone
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several case studies provide insights into the biological activities of 2(3H)-furanone:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology (2020) reported that 2(3H)-furanone significantly inhibited the growth of pathogenic bacteria in food products, suggesting its utility as a natural preservative.
Case Study 2: Antioxidant Activity
In a study conducted by Zhang et al. (2021), the antioxidant properties of 2(3H)-furanone were assessed using DPPH and ABTS assays. Results indicated a strong capacity to reduce oxidative stress markers in cultured human cells.
Case Study 3: Cancer Cell Apoptosis
Research published in Cancer Letters (2022) demonstrated that treatment with 2(3H)-furanone resulted in increased apoptosis rates in human breast cancer cell lines, indicating its potential as an anti-cancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
